molecular formula C22H23F3N2O B2837353 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol

3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol

Cat. No.: B2837353
M. Wt: 388.4 g/mol
InChI Key: UQFNAXIUJPIITK-XUSGNXJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

AZD9496 deacrylic acid phenol undergoes various chemical reactions, including electrophilic aromatic substitution due to the presence of the phenol group. The hydroxyl substituent of phenol is ortho and para directing, making the aromatic ring strongly activated towards electrophilic aromatic substitution reactions . Common reagents used in these reactions include electrophiles such as halogens, nitro groups, and sulfonic acids. The major products formed from these reactions are typically substituted phenols .

Properties

IUPAC Name

3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O/c1-12-8-15-14-6-4-5-7-18(14)26-20(15)21(27(12)11-22(2,3)25)19-16(23)9-13(28)10-17(19)24/h4-7,9-10,12,21,26,28H,8,11H2,1-3H3/t12-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFNAXIUJPIITK-XUSGNXJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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